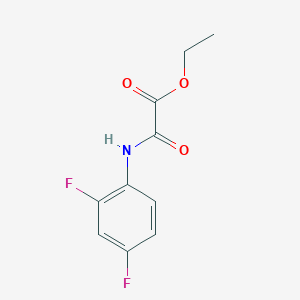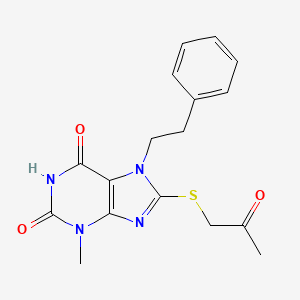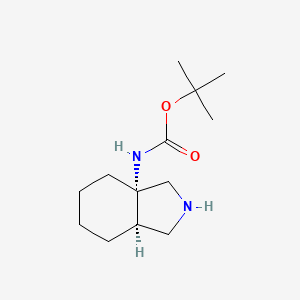![molecular formula C12H15BrClNO B2916709 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline CAS No. 1521891-04-2](/img/structure/B2916709.png)
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where 3-Bromo-4-chloroaniline reacts with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxan-4-ylmethyl group may also contribute to its overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-chloroaniline: Lacks the oxan-4-ylmethyl group, making it less versatile in certain applications.
4-Bromo-3-chloroaniline: Similar structure but different positional isomer, leading to different reactivity and applications.
2-Bromo-4-chloroaniline: Another positional isomer with distinct chemical properties.
Uniqueness
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of the oxan-4-ylmethyl group, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-bromo-4-chloro-N-(oxan-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-7-10(1-2-12(11)14)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEYQZUOOCCXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2916629.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B2916630.png)



![2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine](/img/structure/B2916635.png)

![N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2916639.png)





